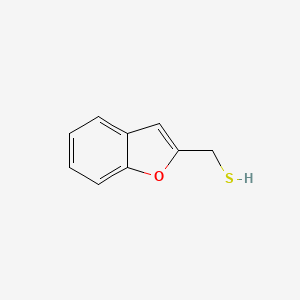

Benzofuran-2-ylmethanethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8OS |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

1-benzofuran-2-ylmethanethiol |

InChI |

InChI=1S/C9H8OS/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-5,11H,6H2 |

InChI Key |

YZEMYQZIRRDCBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CS |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Benzofuran-2-ylmethanethiol

Introduction

Benzofuran-2-ylmethanethiol is a heterocyclic organic compound that incorporates a benzofuran moiety linked to a methanethiol group. The benzofuran scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a methanethiol group (-CH₂SH) at the 2-position of the benzofuran ring introduces a reactive nucleophilic and redox-sensitive functional group, suggesting potential for unique chemical reactivity and biological interactions. This guide provides a detailed summary of the predicted physical and chemical properties, proposed synthetic routes, and expected spectral characteristics of Benzofuran-2-ylmethanethiol.

Predicted Physical and Chemical Properties

Due to the absence of experimental data, the physical and chemical properties of Benzofuran-2-ylmethanethiol are predicted based on the known properties of benzofuran and related thiol compounds. For comparative purposes, the experimental properties of the parent compound, benzofuran, are provided.

Table 1: Predicted Physicochemical Properties of Benzofuran-2-ylmethanethiol and Experimental Properties of Benzofuran

| Property | Benzofuran-2-ylmethanethiol (Predicted) | Benzofuran (Experimental) |

| Molecular Formula | C₉H₈OS | C₈H₆O |

| Molecular Weight | 164.23 g/mol | 118.14 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless liquid |

| Boiling Point | ~250-270 °C (at 760 mmHg) | 173-175 °C (at 760 mmHg) |

| Melting Point | Not available | < -18 °C |

| Density | ~1.2 g/cm³ | 1.095 g/mL (at 20 °C) |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform) | Insoluble in water; miscible with many organic solvents |

| pKa (of thiol group) | ~9-10 | Not applicable |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to Benzofuran-2-ylmethanethiol can be designed based on established methods for the synthesis of substituted benzofurans and thiols. A common strategy involves the preparation of a reactive intermediate, such as 2-(halomethyl)benzofuran, followed by nucleophilic substitution with a sulfur-containing reagent.

Proposed Synthetic Pathway

A two-step synthesis is proposed, starting from the commercially available benzofuran-2-methanol.

Step 1: Synthesis of 2-(Chloromethyl)benzofuran

This step involves the conversion of the primary alcohol in benzofuran-2-methanol to a more reactive leaving group, a chloride.

-

Reaction: Benzofuran-2-methanol is reacted with thionyl chloride (SOCl₂) in the presence of a small amount of a base like pyridine to neutralize the HCl byproduct.[3]

-

Experimental Protocol:

-

To a solution of benzofuran-2-methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of pyridine (e.g., 10 drops).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(chloromethyl)benzofuran.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Synthesis of Benzofuran-2-ylmethanethiol

The final step is the introduction of the thiol group by nucleophilic substitution of the chloride. Two common methods are proposed.

Method A: Reaction with Thiourea

This method involves the formation of an isothiouronium salt intermediate, which is then hydrolyzed to the thiol.[4]

-

Reaction: 2-(Chloromethyl)benzofuran is reacted with thiourea, followed by alkaline hydrolysis.

-

Experimental Protocol:

-

Dissolve 2-(chloromethyl)benzofuran (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Reflux the mixture for 2-3 hours to form the isothiouronium salt.

-

After cooling, add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture.

-

Reflux the mixture for an additional 1-2 hours to hydrolyze the intermediate.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure or by flash column chromatography.

-

Method B: Reaction with Sodium Hydrosulfide

This is a more direct method for introducing the thiol group.

-

Reaction: 2-(Chloromethyl)benzofuran is reacted with sodium hydrosulfide (NaSH).

-

Experimental Protocol:

-

Prepare a solution of sodium hydrosulfide in a suitable solvent like ethanol or DMF.

-

Add the solution of 2-(chloromethyl)benzofuran (1.0 eq) dropwise to the stirred NaSH solution at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, pour the mixture into water and acidify with a dilute acid.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the product as described in Method A.

-

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of Benzofuran-2-ylmethanethiol.

Predicted Spectral Properties

The structural features of Benzofuran-2-ylmethanethiol suggest characteristic signals in various spectroscopic analyses.

Table 2: Predicted Spectroscopic Data for Benzofuran-2-ylmethanethiol

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic protons (4H): δ 7.2-7.6 ppm (multiplets corresponding to the protons on the benzene ring of the benzofuran).[5] - Furan proton (1H): δ ~6.7 ppm (singlet or narrow multiplet for the proton at the 3-position).[5] - Methylene protons (-CH₂-): δ ~3.8-4.0 ppm (doublet, coupled to the thiol proton). - Thiol proton (-SH): δ ~1.5-2.0 ppm (triplet, coupled to the methylene protons). The chemical shift of the thiol proton can be variable and may broaden or exchange with D₂O. |

| ¹³C NMR | - Aromatic carbons: δ ~110-155 ppm (signals for the eight carbons of the benzofuran ring system).[6] - Methylene carbon (-CH₂-): δ ~25-35 ppm. |

| IR Spectroscopy | - Aromatic C-H stretch: ~3100-3000 cm⁻¹.[7] - C=C stretch (aromatic and furan): ~1600-1450 cm⁻¹. - C-O-C stretch (furan ether): ~1250-1050 cm⁻¹. - S-H stretch: A weak band around 2600-2550 cm⁻¹.[8][9][10] - C-S stretch: ~700-600 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular ion (M⁺): m/z = 164. - Major fragmentation patterns: Likely loss of the thiol group (-SH, m/z = 131) or the entire methanethiol group (-CH₂SH, m/z = 117). Fragmentation of the benzofuran ring would also be expected, consistent with known patterns for benzofuran derivatives.[11][12][13][14] |

Predicted Chemical Reactivity

The chemical reactivity of Benzofuran-2-ylmethanethiol is expected to be dictated by the benzofuran ring system and the thiol group.

-

Reactivity of the Thiol Group:

-

Nucleophilicity: The thiol group is a potent nucleophile and is expected to react with a variety of electrophiles, such as alkyl halides and epoxides, at the sulfur atom.[15][16]

-

Acidity: The thiol proton is weakly acidic and can be deprotonated by a suitable base to form a thiolate anion, which is an even stronger nucleophile.

-

Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents can convert the thiol to a disulfide (forming a bis(benzofuran-2-ylmethyl) disulfide). Stronger oxidizing agents can lead to the formation of sulfonic acids.[17][18]

-

-

Reactivity of the Benzofuran Ring:

-

The benzofuran ring is an electron-rich aromatic system. It can undergo electrophilic substitution reactions, although the reactivity and regioselectivity will be influenced by the -CH₂SH substituent at the 2-position.

-

Conclusion

Benzofuran-2-ylmethanethiol represents an interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its likely physical, chemical, and spectral properties based on established chemical knowledge. The proposed synthetic routes offer a practical starting point for its preparation. The presence of both the biologically relevant benzofuran core and the versatile thiol functional group makes this compound a compelling target for further investigation in medicinal chemistry and materials science. Experimental validation of the predicted properties is essential for a complete understanding of this molecule.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. medcraveonline.com [medcraveonline.com]

- 3. prepchem.com [prepchem.com]

- 4. The dual role of thiourea in the thiotrifluoromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamopen.com [benthamopen.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Novel Synthesis of Benzofuran-2-ylmethanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel and practical synthetic routes for the preparation of Benzofuran-2-ylmethanethiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthesis methods in the current literature, this document outlines a reliable multi-step approach commencing from readily available starting materials. The synthesis proceeds through key intermediates, namely Benzofuran-2-ylmethanol and 2-(chloromethyl)benzofuran.

This guide offers detailed experimental protocols for each synthetic step, presents all quantitative data in clearly structured tables, and includes visual diagrams of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Synthetic Strategy Overview

The synthesis of Benzofuran-2-ylmethanethiol is most effectively achieved through a three-step process. The logical workflow for this synthesis is depicted below.

Caption: Overall workflow for the synthesis of Benzofuran-2-ylmethanethiol.

Detailed Experimental Protocols and Data

This section provides detailed methodologies for the key transformations in the synthesis of Benzofuran-2-ylmethanethiol, along with tabulated quantitative data for easy comparison of reaction parameters and outcomes.

Step 1: Synthesis of Benzofuran-2-ylmethanol

The initial step involves the reduction of commercially available Benzofuran-2-carboxylic acid to Benzofuran-2-ylmethanol.

Reaction Pathway:

Caption: Reduction of Benzofuran-2-carboxylic acid.

Experimental Protocol:

A solution of Benzofuran-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or diborane (BH₃) in THF, is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of sodium sulfate, followed by extraction with an organic solvent. The combined organic layers are dried over an anhydrous salt, filtered, and concentrated under reduced pressure to yield Benzofuran-2-ylmethanol.

Quantitative Data for Step 1:

| Starting Material | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Benzofuran-2-carboxylic acid | LiAlH₄ (1.1 equiv.) | Anhydrous THF | 2 | 0 to RT | 80 | [1] |

| Benzofuran-2-carboxylic acid | 1 M Diborane in THF (2 equiv.) | THF | 18.5 | 0 to RT | 78 |

Step 2: Synthesis of 2-(chloromethyl)benzofuran

The second step is the conversion of the synthesized Benzofuran-2-ylmethanol to the corresponding chloride, 2-(chloromethyl)benzofuran, a key intermediate for the subsequent thiolation.

Reaction Pathway:

Caption: Chlorination of Benzofuran-2-ylmethanol.

Experimental Protocol:

To a solution of Benzofuran-2-ylmethanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform, a chlorinating agent like thionyl chloride (SOCl₂) is added dropwise at room temperature. A catalytic amount of pyridine may be added. The reaction mixture is then stirred at room temperature or gently refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture is then cooled and poured into water. The organic layer is separated, washed to neutrality, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[2]

Quantitative Data for Step 2:

| Starting Material | Chlorinating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Benzofuran-2-ylmethanol | Thionyl chloride | Anhydrous Chloroform | 3.5 | Reflux | Not specified | [2] |

| Benzofuran-2-ylmethanol | Thionyl chloride, Pyridine | Dichloromethane | 18 | Room Temperature | Not specified |

Step 3: Synthesis of Benzofuran-2-ylmethanethiol

The final step involves the nucleophilic substitution of the chloride in 2-(chloromethyl)benzofuran with a sulfur nucleophile to yield the target compound, Benzofuran-2-ylmethanethiol. Two common methods for this transformation are presented.

Method A: Using Sodium Hydrosulfide

Reaction Pathway:

Caption: Thiolation using Sodium Hydrosulfide.

Experimental Protocol:

A solution of 2-(chloromethyl)benzofuran (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or ethanol is treated with an excess of sodium hydrosulfide (NaSH). The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude thiol can be purified by column chromatography.

Method B: Using Thiourea

This method involves the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to the thiol. This two-step, one-pot procedure can often provide cleaner products.

Reaction Pathway:

Caption: Thiolation via Isothiouronium Salt.

Experimental Protocol:

A mixture of 2-(chloromethyl)benzofuran (1 equivalent) and thiourea (1.1 equivalents) in a solvent such as ethanol is heated at reflux for a specified time to form the corresponding S-(Benzofuran-2-ylmethyl)isothiouronium chloride. After cooling, an aqueous solution of a base, for example, sodium hydroxide, is added, and the mixture is heated again at reflux to hydrolyze the isothiouronium salt. The reaction mixture is then cooled, acidified with a dilute acid (e.g., HCl), and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the desired thiol.

Quantitative Data for Step 3:

| Starting Material | Reagent | Solvent | General Yield Range (%) |

| Alkyl Halide | Sodium Hydrosulfide | Ethanol/DMF | 70-90 |

| Alkyl Halide | Thiourea, then NaOH | Ethanol | 75-95 |

Conclusion

The synthesis of Benzofuran-2-ylmethanethiol can be reliably achieved through a robust three-step sequence starting from Benzofuran-2-carboxylic acid. The outlined protocols provide a clear and reproducible guide for researchers in the field. The key to a successful synthesis lies in the careful execution of each step, with particular attention to the anhydrous conditions required for the reduction and chlorination steps, and the appropriate stoichiometry and reaction conditions for the final thiolation step. The choice between sodium hydrosulfide and the thiourea method for the final step may depend on the desired purity and scale of the synthesis, with the thiourea route often offering advantages in terms of by-product profiles. This guide serves as a valuable resource for the synthesis of this and structurally related benzofuran derivatives for further investigation in drug discovery and development programs.

References

Benzofuran-2-ylmethanethiol: An In-depth Technical Guide on its Core Synthesis and Putative History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-2-ylmethanethiol is a sulfur-containing organic molecule featuring a benzofuran core. While the benzofuran moiety is prevalent in numerous biologically active natural products and synthetic compounds, specific research on benzofuran-2-ylmethanethiol, including its discovery and dedicated history, is not extensively documented in publicly available scientific literature. This technical guide consolidates the available information on the synthesis of its precursors and proposes a logical and well-established synthetic pathway to the target compound. Detailed experimental protocols for the key synthetic steps are provided, along with visualizations of the chemical workflows. The guide also briefly touches upon the broader biological significance of benzofuran derivatives to provide context for the potential relevance of this specific thiol.

Introduction and Putative History

The benzofuran ring system is a key structural motif in a vast array of pharmacologically active compounds, exhibiting properties ranging from antimicrobial and antiviral to anticancer and anti-inflammatory activities.[1][2][3][4] Prominent drugs like amiodarone, a potent antiarrhythmic agent, feature a substituted benzofuran core, highlighting the significance of this heterocycle in medicinal chemistry.[1]

Proposed Synthetic Pathways

The synthesis of benzofuran-2-ylmethanethiol can be logically approached through a multi-step sequence starting from commercially available precursors. The most direct route involves the preparation of an intermediate, either benzofuran-2-ylmethanol or 2-(chloromethyl)benzofuran, followed by conversion to the corresponding thiol.

Synthesis of Benzofuran-2-ylmethanol

The initial precursor, benzofuran-2-ylmethanol, can be synthesized from benzofuran-2-carboxylic acid via reduction.

Caption: Synthesis of benzofuran-2-ylmethanol from benzofuran-2-carboxylic acid.

Synthesis of 2-(Chloromethyl)benzofuran

From benzofuran-2-ylmethanol, the hydroxyl group can be substituted with a chlorine atom to yield 2-(chloromethyl)benzofuran, a more reactive intermediate for nucleophilic substitution.

Caption: Synthesis of 2-(chloromethyl)benzofuran from benzofuran-2-ylmethanol.

Synthesis of Benzofuran-2-ylmethanethiol

The final step involves the conversion of 2-(chloromethyl)benzofuran to the target thiol. A common method for this transformation is the reaction with a sulfur nucleophile, such as thiourea, followed by hydrolysis.

Caption: Synthesis of benzofuran-2-ylmethanethiol from 2-(chloromethyl)benzofuran.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps outlined above. These are based on established and published procedures for analogous transformations.

Preparation of Benzofuran-2-ylmethanol

This protocol is adapted from a standard procedure for the reduction of carboxylic acids.

Materials:

-

Benzofuran-2-carboxylic acid

-

Diborane (1 M solution in Tetrahydrofuran (THF))

-

THF, anhydrous

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzofuran-2-carboxylic acid in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of diborane in THF to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the slow addition of a 1:1 mixture of THF and water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield benzofuran-2-ylmethanol.

Preparation of 2-(Chloromethyl)benzofuran

This protocol is based on a common method for the conversion of alcohols to alkyl chlorides.

Materials:

-

Benzofuran-2-ylmethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a round-bottom flask, dissolve benzofuran-2-ylmethanol in anhydrous DCM.

-

Add a catalytic amount of pyridine.

-

Slowly add thionyl chloride to the stirred solution at room temperature.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain 2-(chloromethyl)benzofuran.

Preparation of Benzofuran-2-ylmethanethiol

This protocol follows a standard procedure for the synthesis of thiols from alkyl halides via an isothiouronium salt intermediate.

Materials:

-

2-(Chloromethyl)benzofuran

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve 2-(chloromethyl)benzofuran and thiourea in ethanol and reflux the mixture.

-

After the reaction is complete (monitored by TLC), cool the mixture.

-

Add a solution of sodium hydroxide and heat the mixture to hydrolyze the isothiouronium salt.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield benzofuran-2-ylmethanethiol.

Data Presentation

As specific quantitative data for benzofuran-2-ylmethanethiol is not available in the literature, the following table presents the known physical and chemical properties of its key precursor, benzofuran-2-ylmethanol, obtained from the PubChem database.[6]

| Property | Value |

| IUPAC Name | (1-Benzofuran-2-yl)methanol |

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol |

| CAS Number | 55038-01-2 |

| Appearance | Expected to be a solid or oil |

| Computed XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Conclusion

While the discovery and history of benzofuran-2-ylmethanethiol are not specifically chronicled, a robust and logical synthetic pathway can be proposed based on well-established organic chemistry principles. This guide provides detailed experimental protocols for the synthesis of this compound through its key precursors, benzofuran-2-ylmethanol and 2-(chloromethyl)benzofuran. The benzofuran scaffold is of significant interest in medicinal chemistry, and the introduction of a thiol group at the 2-position offers a handle for further chemical modification and exploration of biological activity. The protocols and workflows presented herein provide a solid foundation for researchers and drug development professionals to synthesize and investigate the potential of benzofuran-2-ylmethanethiol and its derivatives. Further research is warranted to characterize this compound fully and to explore its pharmacological profile.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. (4-Amino-1-benzofuran-2-yl)methanethiol | C9H9NOS | CID 117172415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Benzofuran-2-Ylmethanol | C9H8O2 | CID 2776263 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of Benzofuran-2-ylmethanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) and a plausible synthetic route for the novel compound Benzofuran-2-ylmethanethiol. Due to the limited availability of experimental data in public literature, this document outlines a scientifically grounded, hypothetical pathway for its synthesis and characterization, offering a foundational resource for researchers interested in this molecule.

Proposed Synthesis of Benzofuran-2-ylmethanethiol

A plausible and efficient synthetic route to Benzofuran-2-ylmethanethiol initiates from the commercially available precursor, 2-bromomethyl-benzofuran. The synthesis proceeds via a nucleophilic substitution reaction with sodium hydrosulfide.

Reaction Scheme:

Detailed Experimental Protocol

Materials:

-

2-bromomethyl-benzofuran

-

Sodium hydrosulfide (NaSH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

A solution of 2-bromomethyl-benzofuran (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydrosulfide (1.2 eq) is added portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield pure Benzofuran-2-ylmethanethiol.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Benzofuran-2-ylmethanethiol, based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.60 - 7.55 | m | 2H | Ar-H |

| 7.30 - 7.20 | m | 2H | Ar-H |

| 6.70 | s | 1H | Furan-H |

| 3.85 | d | 2H | -CH₂-SH |

| 1.75 | t | 1H | -SH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | C-O (Benzofuran) |

| 150.0 | C-S (Benzofuran) |

| 128.5 | Ar-C |

| 124.0 | Ar-C |

| 122.5 | Ar-C |

| 121.0 | Ar-C |

| 111.0 | Ar-C-H |

| 105.0 | Furan C-H |

| 28.0 | -CH₂-SH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | Aromatic C-H Stretch |

| 2920 | Medium | Aliphatic C-H Stretch |

| 2550 | Weak | S-H Stretch (Thiol) |

| 1600, 1450 | Strong | Aromatic C=C Stretch |

| 1250 | Strong | C-O-C Stretch (Aryl Ether) |

| 750 | Strong | C-S Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 164 | High | [M]⁺ (Molecular Ion) |

| 131 | Very High | [M - SH]⁺ |

| 115 | Medium | [M - CH₂SH]⁺ |

| 103 | Medium | [C₇H₅O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Workflow Diagram: Synthesis and Analysis

The following diagram illustrates the proposed workflow from the synthesis of Benzofuran-2-ylmethanethiol to its spectroscopic characterization.

Caption: Workflow for the synthesis and spectroscopic analysis of Benzofuran-2-ylmethanethiol.

Benzofuran-2-ylmethanethiol CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzofuran-2-ylmethanethiol, a sulfur-containing derivative of the biologically significant benzofuran scaffold. Due to its status as a novel or non-commercial compound, a registered CAS number has not been identified. This guide details its nomenclature and proposes robust synthetic protocols for its preparation from readily available starting materials. Furthermore, it explores the potential biological significance of this compound by contextualizing it within the known pharmacological activities of related benzofuran derivatives, which are prominent in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development efforts involving novel heterocyclic compounds.

Introduction to the Benzofuran Scaffold

Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals. Benzofuran derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The versatility of the benzofuran ring system allows for extensive functionalization, making it a "privileged scaffold" in the design and development of new therapeutic agents.[5] The introduction of various substituents, such as a methanethiol group at the 2-position, can significantly modulate the biological activity and pharmacokinetic properties of the parent molecule, offering a promising avenue for the discovery of novel drug candidates.[2][6]

Compound Identification

As of the latest available data, Benzofuran-2-ylmethanethiol is not listed in major chemical databases with a registered CAS number. This suggests that it is not a commercially available compound and has not been extensively cataloged.

IUPAC Name

The formal IUPAC name for the target compound is (Benzofuran-2-yl)methanethiol .

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of (Benzofuran-2-yl)methanethiol can be achieved through a multi-step process starting from benzofuran-2-carboxylic acid. The proposed pathway involves the reduction of the carboxylic acid to the corresponding alcohol, followed by conversion to a chloromethyl intermediate, and finally, nucleophilic substitution to yield the desired thiol.

Synthesis of Intermediates

The key intermediates in this synthesis are Benzofuran-2-ylmethanol and 2-(Chloromethyl)benzofuran.

| Compound Name | Molecular Formula | Molecular Weight | Role |

| Benzofuran-2-carboxylic acid | C₉H₆O₃ | 162.14 g/mol | Starting Material |

| Benzofuran-2-ylmethanol | C₉H₈O₂ | 148.16 g/mol | Intermediate 1 |

| 2-(Chloromethyl)benzofuran | C₉H₇ClO | 166.60 g/mol | Intermediate 2 |

| Thiourea | CH₄N₂S | 76.12 g/mol | Sulfur Source |

| (Benzofuran-2-yl)methanethiol | C₉H₈OS | 164.22 g/mol | Final Product |

Experimental Protocols

Step 1: Synthesis of Benzofuran-2-ylmethanol

This protocol is adapted from the reduction of benzofuran-2-carboxylic acid.

-

Materials: Benzofuran-2-carboxylic acid, Diborane (1M solution in THF), Tetrahydrofuran (THF), Water, Diethyl ether, Magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve benzofuran-2-carboxylic acid in anhydrous THF in a round-bottom flask under an inert atmosphere and cool the solution to 0°C in an ice bath.

-

Add a 1M solution of diborane in THF dropwise to the stirred solution over a period of 10 minutes.

-

Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 18 hours.

-

Carefully quench the reaction by the slow, dropwise addition of a 1:1 mixture of THF and water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Benzofuran-2-ylmethanol as a colorless oil.

-

Step 2: Synthesis of 2-(Chloromethyl)benzofuran

This protocol details the conversion of the alcohol to the corresponding chloride.

-

Materials: Benzofuran-2-ylmethanol, Thionyl chloride, Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve Benzofuran-2-ylmethanol in DCM in a round-bottom flask.

-

Add a catalytic amount of pyridine (approximately 10 drops).

-

Add thionyl chloride dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Upon completion, carefully remove the solvent and excess reagent under reduced pressure to obtain 2-(Chloromethyl)benzofuran. Further purification may be achieved by column chromatography.

-

Step 3: Synthesis of (Benzofuran-2-yl)methanethiol via Isothiouronium Salt

This method utilizes thiourea for a safe and efficient conversion of the alkyl halide to the thiol.[7][8]

-

Materials: 2-(Chloromethyl)benzofuran, Thiourea, Ethanol, Sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve 2-(Chloromethyl)benzofuran and an equimolar amount of thiourea in ethanol.

-

Reflux the mixture to facilitate the Sₙ2 reaction, forming the intermediate S-(benzofuran-2-ylmethyl)isothiouronium salt. The reaction can be monitored by TLC.

-

Once the formation of the salt is complete, add an aqueous solution of sodium hydroxide to the reaction mixture.

-

Heat the mixture under reflux to hydrolyze the isothiouronium salt.

-

After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the thiolate and precipitate the thiol.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield (Benzofuran-2-yl)methanethiol.

-

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis.

Caption: Synthetic pathway for (Benzofuran-2-yl)methanethiol.

Potential Biological Significance and Research Applications

While (Benzofuran-2-yl)methanethiol itself has not been extensively studied, the biological activities of numerous other 2-substituted benzofuran derivatives provide a strong rationale for its investigation.[9]

-

Anticancer Activity: Many benzofuran derivatives have demonstrated significant potential as anticancer agents.[1][3] They can act through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.

-

Antimicrobial and Antifungal Activity: The benzofuran scaffold is present in compounds with potent antibacterial and antifungal properties.[1][2] The introduction of a sulfur-containing moiety could enhance these activities.

-

Anti-inflammatory and Antioxidant Properties: Several natural and synthetic benzofurans exhibit anti-inflammatory and antioxidant effects, suggesting their potential in treating related disorders.[10]

-

Neuroprotective Agents: Recent studies have highlighted the potential of 2-arylbenzofuran derivatives as agents against Alzheimer's disease, acting as cholinesterase and BACE1 inhibitors.[11]

The logical workflow for investigating a novel compound like (Benzofuran-2-yl)methanethiol in a drug discovery context is outlined below.

Caption: Drug discovery workflow for novel benzofuran derivatives.

Conclusion

(Benzofuran-2-yl)methanethiol represents an unexplored derivative of the pharmacologically important benzofuran family. This guide provides the foundational chemical information required for its synthesis and purification. The absence of a CAS number underscores the novelty of this compound. Given the broad spectrum of biological activities associated with the benzofuran scaffold, this molecule presents a valuable target for researchers in drug discovery and medicinal chemistry, warranting further investigation into its potential therapeutic applications.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ias.ac.in [ias.ac.in]

- 9. Recent progress on biological activity and synthesis of 2-substituted Benzofuran derivatives [yxsj.smmu.edu.cn]

- 10. actascientific.com [actascientific.com]

- 11. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Estimated Solubility and Stability of Benzofuran-2-ylmethanethiol

Introduction

Benzofuran-2-ylmethanethiol is a heterocyclic compound incorporating a benzofuran moiety and a methanethiol group. Its chemical structure suggests potential applications in medicinal chemistry and materials science, making the understanding of its solubility and stability profiles crucial for researchers, scientists, and drug development professionals.[1][2][3][4] This document aims to provide a comprehensive technical overview of the predicted physicochemical properties of Benzofuran-2-ylmethanethiol and detailed experimental protocols for their determination.

Predicted Solubility Profile

Based on the general solubility characteristics of benzofuran and thiol-containing molecules, the solubility of Benzofuran-2-ylmethanethiol is expected to be influenced by solvent polarity, temperature, and pH. The benzofuran ring imparts a degree of lipophilicity, while the thiol group can participate in hydrogen bonding, suggesting solubility in a range of organic solvents.

Table 1: Estimated Solubility of Benzofuran-2-ylmethanethiol in Various Solvents at Room Temperature

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Soluble | The thiol group can form hydrogen bonds with the solvent. Similar compounds like 2-Furfurylthiol are soluble in these solvents.[5] |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents can effectively solvate both the polar thiol group and the aromatic benzofuran ring. Derivatives of furanpropanoic acid show good solubility in DMSO and DMF. |

| Nonpolar | Hexane, Toluene | Limited Solubility | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. 2-Furfurylthiol has limited solubility in hexane.[5] |

| Aqueous | Water | Insoluble to Sparingly Soluble | The hydrophobic benzofuran core is expected to dominate, leading to low water solubility. Benzofuran itself is insoluble in water.[6] For a related compound, 2-Furanmethanethiol, a solubility of 5000 mg/L at 20°C has been reported.[7] |

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of Benzofuran-2-ylmethanethiol in a specific solvent at a controlled temperature.

Materials:

-

Benzofuran-2-ylmethanethiol

-

Selected solvents (e.g., ethanol, water, hexane)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of Benzofuran-2-ylmethanethiol to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand to let undissolved solids settle.

-

Centrifuge the sample to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of Benzofuran-2-ylmethanethiol using a validated analytical method (e.g., HPLC, UV-Vis).

-

Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for solubility determination using the shake-flask method.

Predicted Stability Profile

The stability of Benzofuran-2-ylmethanethiol is likely influenced by factors such as temperature, pH, light, and the presence of oxidizing agents. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides.

Table 2: Predicted Stability of Benzofuran-2-ylmethanethiol under Various Conditions

| Condition | Expected Stability | Potential Degradation Pathway |

| Temperature | Stable at room temperature.[8] Some benzofuran derivatives are noted to be stable at room temperature. | Decomposition may occur at elevated temperatures. |

| pH | More stable under acidic to neutral conditions. | In basic conditions, the thiol group can be deprotonated to a thiolate, which is more susceptible to oxidation. |

| Light | Potentially sensitive to UV light. | Photodegradation can occur, potentially leading to radical formation and subsequent reactions. |

| Oxidizing Agents | Unstable. | The thiol group can be readily oxidized to form a disulfide (dimerization) or further to sulfonic acids in the presence of strong oxidizing agents. As a thiol, 2-furylmethanethiol readily undergoes oxidation to form disulfides.[5] |

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Objective: To evaluate the stability of Benzofuran-2-ylmethanethiol under various stress conditions.

Materials:

-

Benzofuran-2-ylmethanethiol

-

Solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Prepare solutions of Benzofuran-2-ylmethanethiol in appropriate solvents.

-

Hydrolytic Stability: Aliquot the solution into separate vials and add acidic, basic, and neutral solutions. Keep one set at room temperature and another at an elevated temperature (e.g., 60 °C).

-

Oxidative Stability: Add hydrogen peroxide solution to an aliquot of the compound's solution and monitor at room temperature.

-

Thermal Stability: Store a solid sample and a solution of the compound in a high-temperature oven (e.g., 80 °C).

-

Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines.

-

At specified time points (e.g., 0, 6, 12, 24 hours), withdraw samples from each stress condition.

-

Analyze the samples by a stability-indicating HPLC method to determine the amount of remaining parent compound and detect any degradation products.

Caption: Logical flow of a forced degradation study for stability assessment.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving Benzofuran-2-ylmethanethiol are not documented, benzofuran derivatives are known to interact with various biological targets.[3][4] For instance, some derivatives have been investigated as ligands for β-amyloid plaques in the context of Alzheimer's disease.[9] Others have been found to have neuroprotective effects in collaboration with Insulin-Like Growth Factor 1 (IGF-1).[10] The logical relationship for investigating a novel benzofuran derivative in a drug discovery context is outlined below.

Caption: A generalized workflow for the preclinical development of a novel benzofuran derivative.

Conclusion

While direct experimental data for Benzofuran-2-ylmethanethiol is scarce, a reasonable estimation of its solubility and stability can be made based on the properties of analogous compounds. It is predicted to be soluble in polar organic solvents and have limited aqueous solubility. The primary stability concern is the potential for oxidation of the thiol group. The provided experimental protocols offer a robust framework for the empirical determination of these crucial physicochemical parameters, which are vital for the advancement of any research or development involving this compound.

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Furanmethanethiol | C5H6OS | CID 7363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Utility of Benzofuran-2-ylmethanethiol: A Versatile Building Block in Organic Chemistry

Introduction: Benzofuran-2-ylmethanethiol is a sulfur-containing heterocyclic compound that holds significant potential as a versatile building block in organic synthesis. Its unique structural motif, combining the biologically relevant benzofuran core with a reactive thiol functionality, opens avenues for the construction of diverse and complex molecules. This thiol derivative can serve as a key intermediate in the synthesis of novel therapeutic agents, agrochemicals, and materials with tailored properties. The benzofuran moiety is a common scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a mercaptomethyl group at the 2-position provides a handle for various chemical transformations, making it a valuable tool for medicinal chemists and synthetic organic chemists.

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of benzofuran-2-ylmethanethiol, aimed at researchers, scientists, and drug development professionals.

Application Notes

Benzofuran-2-ylmethanethiol is a reactive intermediate that can participate in a variety of organic reactions, primarily leveraging the nucleophilicity of the thiol group. Its applications can be broadly categorized into several key areas:

-

Nucleophilic Substitution Reactions: The thiol group is a potent nucleophile and can readily undergo S-alkylation, S-acylation, and Michael addition reactions. This allows for the introduction of the benzofuran-2-ylmethylthio moiety into a wide array of organic molecules. For instance, reaction with alkyl halides can lead to the formation of thioethers, while reaction with acyl chlorides or anhydrides yields thioesters. These reactions are fundamental in creating libraries of compounds for biological screening.

-

Synthesis of Heterocyclic Compounds: Benzofuran-2-ylmethanethiol can serve as a precursor for the synthesis of more complex heterocyclic systems. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of sulfur-containing heterocycles fused to or substituted with the benzofuran ring system.

-

Thiol-Ene "Click" Chemistry: The thiol group can participate in radical-mediated thiol-ene reactions, a powerful and efficient "click" chemistry approach for the formation of carbon-sulfur bonds. This allows for the facile conjugation of the benzofuran moiety to alkenes, enabling the synthesis of functionalized polymers, biomaterials, and complex molecular architectures under mild conditions.

-

Formation of Disulfides: Oxidation of benzofuran-2-ylmethanethiol can lead to the corresponding disulfide. Disulfide bonds are important structural motifs in peptides and proteins and can also be used as reversible linkages in drug delivery systems.

-

Precursor for Biologically Active Molecules: Given the established biological importance of the benzofuran scaffold, derivatives of benzofuran-2-ylmethanethiol are attractive targets for drug discovery programs. The thiol functionality can be used to link the benzofuran core to other pharmacophores or to modulate the physicochemical properties of a lead compound to improve its pharmacokinetic profile.

Experimental Protocols

As specific literature on the synthesis and reactions of benzofuran-2-ylmethanethiol is limited, the following protocols are proposed based on established synthetic methodologies for similar compounds.

Protocol 1: Synthesis of 2-(Chloromethyl)benzofuran

This protocol describes the synthesis of a key precursor to benzofuran-2-ylmethanethiol.

Reaction Scheme:

Figure 1: Synthesis of 2-(Chloromethyl)benzofuran.

Materials:

-

Benzofuran-2-ylmethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve benzofuran-2-ylmethanol in anhydrous dichloromethane.

-

Add a catalytic amount of pyridine to the solution.

-

Cool the mixture in an ice bath and add thionyl chloride dropwise with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.

-

Separate the organic layer and wash it sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2-(chloromethyl)benzofuran.[1]

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| Benzofuran-2-ylmethanol | 148.16 | 1.0 | 1.0 |

| Thionyl chloride | 118.97 | 3.0 | 3.0 |

| Pyridine | 79.10 | catalytic | - |

Table 1: Reagent quantities for the synthesis of 2-(Chloromethyl)benzofuran.

Protocol 2: Proposed Synthesis of Benzofuran-2-ylmethanethiol via Thiourea

This protocol outlines a two-step procedure for the synthesis of the target thiol from 2-(chloromethyl)benzofuran.

Reaction Workflow:

Figure 2: Proposed workflow for the synthesis of Benzofuran-2-ylmethanethiol.

Step 1: Formation of the Isothiouronium Salt

Materials:

-

2-(Chloromethyl)benzofuran

-

Thiourea

-

Ethanol

Procedure:

-

Dissolve 2-(chloromethyl)benzofuran and an equimolar amount of thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitor by TLC).

-

The isothiouronium salt may precipitate from the solution upon cooling. If so, collect the solid by filtration. Otherwise, the reaction mixture can be carried forward to the next step directly.

Step 2: Hydrolysis to the Thiol

Materials:

-

Isothiouronium salt from Step 1

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether or other suitable organic solvent

Procedure:

-

To the isothiouronium salt (or the reaction mixture from Step 1), add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux to effect hydrolysis of the isothiouronium salt to the thiol.

-

After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to protonate the thiolate.

-

Extract the product into an organic solvent such as diethyl ether.

-

Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude benzofuran-2-ylmethanethiol.

-

Purify the product by vacuum distillation or column chromatography.

Quantitative Data (Proposed):

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-(Chloromethyl)benzofuran | 166.60 | 1.0 | 1.0 |

| Thiourea | 76.12 | 1.0 | 1.0 |

| Sodium Hydroxide | 40.00 | >2.0 | Excess |

Table 2: Proposed reagent quantities for the synthesis of Benzofuran-2-ylmethanethiol.

Potential Signaling Pathway Involvement

While specific signaling pathways involving benzofuran-2-ylmethanethiol are not yet elucidated, its derivatives could potentially interact with various biological targets due to the established bioactivity of the benzofuran scaffold. The following diagram illustrates a hypothetical interaction where a derivative of benzofuran-2-ylmethanethiol acts as an inhibitor of a signaling pathway implicated in disease.

Figure 3: Hypothetical inhibition of a signaling pathway.

Disclaimer: The experimental protocols and applications described herein are based on established chemical principles and are provided for informational purposes. The synthesis and handling of the described chemicals should only be carried out by qualified professionals in a well-equipped laboratory with appropriate safety precautions. The biological activities and pathway interactions are hypothetical and require experimental validation.

References

Application of Benzofuran Derivatives in Medicinal Chemistry: A Focus on 2-Substituted Scaffolds

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for "Benzofuran-2-ylmethanethiol" did not yield specific data. Consequently, this document focuses on the broader, well-documented applications of the 2-substituted benzofuran scaffold, which is structurally related to the requested compound. The information presented herein is intended to provide a comprehensive overview of the medicinal chemistry potential of this important heterocyclic motif.

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery and development. The substitution pattern on the benzofuran ring system significantly influences the pharmacological properties of these compounds. In particular, modifications at the 2-position have led to the discovery of numerous potent and selective therapeutic agents. This document outlines the diverse applications of 2-substituted benzofuran derivatives, with a focus on their anticancer, antiarrhythmic, and antimicrobial activities.

Key Therapeutic Areas and Biological Activities

The versatility of the 2-substituted benzofuran scaffold has been demonstrated in a variety of therapeutic areas. The following sections highlight some of the most significant applications, supported by quantitative data where available.

Anticancer Activity

Numerous 2-substituted benzofuran derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.

Table 1: Anticancer Activity of Selected 2-Substituted Benzofuran Derivatives

| Compound ID | Substitution at C2 | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 3,4,5-Trimethoxybenzoyl | K562 (Leukemia) | 0.015 | [1] |

| 2 | 3,4,5-Trimethoxybenzoyl | HL-60 (Leukemia) | 0.012 | [1] |

| 3 | 4-Methoxyphenyl | A549 (Lung Cancer) | 0.12 | [2] |

| 4 | 4-Methoxyphenyl | SGC7901 (Gastric Cancer) | 2.75 | [2] |

| 5 | (4-Fluorophenyl)amino | MCF-7 (Breast Cancer) | 0.07 | [3] |

| 6 | (4-Chlorophenyl)amino | A549 (Lung Cancer) | 1.8 | [3] |

Antiarrhythmic Activity

A prominent example of a 2-substituted benzofuran in clinical use is Amiodarone, a potent antiarrhythmic agent. Its derivatives, such as Dronedarone, have also been developed to improve the safety profile. These drugs primarily act by blocking various ion channels involved in the cardiac action potential.

Table 2: Ion Channel Inhibition by Antiarrhythmic Benzofuran Derivatives

| Compound | Target Ion Channel | Effect |

| Amiodarone | K+ channels (hERG) | Prolongs repolarization |

| Na+ channels | Slows depolarization | |

| Ca2+ channels | Weakly blocks | |

| Dronedarone | K+ channels (hERG) | Prolongs repolarization |

| Na+ channels | Slows depolarization | |

| Ca2+ channels | Weakly blocks |

Antimicrobial Activity

The benzofuran scaffold has also been explored for the development of novel antimicrobial agents. Derivatives with various substituents at the 2-position have shown activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of a Selected 2-Substituted Benzofuran Derivative

| Compound ID | Substitution at C2 | Microorganism | MIC (µg/mL) |

| 7 | 5-Nitro-2-furyl | Staphylococcus aureus | 3.12 |

| Escherichia coli | 6.25 | ||

| Candida albicans | 12.5 |

Signaling Pathways and Mechanisms of Action

Antiarrhythmic Mechanism of Action of Benzofuran Derivatives

The antiarrhythmic effects of benzofuran derivatives like amiodarone and dronedarone are attributed to their ability to modulate multiple cardiac ion channels. This multi-channel blockade leads to a prolongation of the cardiac action potential and the effective refractory period, thereby suppressing arrhythmias.

References

High-performance liquid chromatography (HPLC) method for Benzofuran-2-ylmethanethiol

An HPLC (High-Performance Liquid Chromatography) method has been developed for the quantitative analysis of Benzofuran-2-ylmethanethiol. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development. The method is designed to be robust and reliable for the determination of this compound in various sample matrices.

Introduction

Benzofuran-2-ylmethanethiol is a heterocyclic organic compound containing a benzofuran moiety and a thiol group. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Accurate and precise quantification of such compounds is crucial for research and development, quality control, and pharmacokinetic studies. This HPLC method utilizes a reversed-phase C18 column with UV detection, which is a common and effective approach for the analysis of benzofuran derivatives.[2] The thiol group present in the molecule allows for potential derivatization to enhance detection sensitivity, although this protocol focuses on direct UV detection.[3][4]

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of Benzofuran-2-ylmethanethiol.

Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Software: Chromatography data station for instrument control, data acquisition, and processing.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (or Phosphoric acid, HPLC grade)

-

Benzofuran-2-ylmethanethiol reference standard

-

Methanol (HPLC grade, for sample and standard preparation)

-

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and validation.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 90% B over 10 minutes, then hold for 2 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| UV Detection | 280 nm |

Note: The UV detection wavelength is proposed based on the typical absorbance of the benzofuran chromophore.[2][5] Optimization of this wavelength may be necessary based on the UV spectrum of Benzofuran-2-ylmethanethiol.

Standard and Sample Preparation

Standard Solution Preparation:

-

Prepare a stock solution of Benzofuran-2-ylmethanethiol (1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

-

Accurately weigh the sample containing Benzofuran-2-ylmethanethiol.

-

Dissolve the sample in methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection. Note: Due to the potential for thiol oxidation, it is advisable to prepare samples fresh and analyze them promptly.[6]

Data Presentation

The following table summarizes hypothetical quantitative data for the developed HPLC method. These values are representative of a validated method and should be determined experimentally.

| Parameter | Result (Hypothetical) |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC analysis for Benzofuran-2-ylmethanethiol.

References

- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 2. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzofuran [webbook.nist.gov]

- 5. Synthesis and Biological Activity Studies of Some New Benzofuran Derivatives - ProQuest [proquest.com]

- 6. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Benzofuran-2-ylmethanethiol as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of benzofuran-2-ylmethanethiol, a versatile building block for the synthesis of novel heterocyclic compounds with potential biological activity. The protocols detailed below offer starting points for the exploration of its reactivity in key chemical transformations.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that are widely distributed in nature and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiol group at the 2-methyl position of the benzofuran scaffold, yielding benzofuran-2-ylmethanethiol, provides a reactive handle for a variety of chemical modifications. This allows for the construction of diverse molecular architectures and the exploration of new chemical space in drug discovery programs.

The nucleophilic nature of the thiol group in benzofuran-2-ylmethanethiol makes it an excellent partner in S-alkylation, Michael additions, and cycloaddition reactions. These reactions enable the facile introduction of various substituents and the formation of more complex heterocyclic systems, paving the way for the development of novel therapeutic agents.

Synthesis of Benzofuran-2-ylmethanethiol

Proposed Synthetic Scheme:

Application Notes and Protocols: Benzofuran-2-ylmethanethiol as a Novel Ligand in Coordination Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7][8] The incorporation of a thiol-containing side chain, such as in benzofuran-2-ylmethanethiol, introduces a versatile coordination site for metal ions. The sulfur atom in the thiol group is a soft donor, capable of forming stable complexes with a variety of transition metals. This unique combination of a biologically active benzofuran scaffold and a metal-coordinating thiol moiety presents a promising avenue for the development of novel metallodrugs and therapeutic agents with unique mechanisms of action.

These application notes provide a hypothetical framework for the synthesis, characterization, and potential applications of metal complexes involving benzofuran-2-ylmethanethiol as a ligand, based on established principles of coordination chemistry and the known biological activities of benzofuran compounds.

Proposed Synthesis Protocols

Synthesis of Benzofuran-2-ylmethanethiol (Ligand)

A potential synthetic route to benzofuran-2-ylmethanethiol can be adapted from known procedures for the synthesis of similar thiol compounds, such as furan-2-ylmethanethiol.[9]

Reaction Scheme:

Materials:

-

Benzofuran-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Phosphorus tribromide (PBr₃)

-

Thiourea

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Reduction of Benzofuran-2-carbaldehyde: Dissolve benzofuran-2-carbaldehyde in methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of water. Extract the product with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield benzofuran-2-ylmethanol.

-

Bromination of Benzofuran-2-ylmethanol: Dissolve benzofuran-2-ylmethanol in dry diethyl ether. Cool the solution to 0 °C. Add phosphorus tribromide dropwise with stirring. After the addition, allow the reaction to stir at room temperature for 3 hours. Carefully pour the reaction mixture onto ice and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain benzofuran-2-ylmethyl bromide.

-

Formation of Isothiouronium Salt: Dissolve benzofuran-2-ylmethyl bromide and thiourea in ethanol. Reflux the mixture for 4 hours. Cool the reaction mixture to room temperature to allow the S-(benzofuran-2-ylmethyl)isothiouronium bromide to crystallize. Filter the solid and wash with cold ethanol.

-

Hydrolysis to Thiol: Suspend the isothiouronium salt in a solution of sodium hydroxide in deoxygenated water. Heat the mixture at reflux under a nitrogen atmosphere for 2 hours. Cool the reaction mixture and acidify with dilute hydrochloric acid. Extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield benzofuran-2-ylmethanethiol.

General Synthesis of Metal(II) Complexes with Benzofuran-2-ylmethanethiol

Reaction Scheme:

Materials:

-

Benzofuran-2-ylmethanethiol

-

A suitable metal(II) salt (e.g., PdCl₂, PtCl₂, ZnCl₂, Cu(OAc)₂)

-

Methanol or Ethanol

-

A suitable base (e.g., triethylamine or sodium methoxide)

Procedure:

-

Dissolve benzofuran-2-ylmethanethiol in methanol in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric amount of a suitable base to deprotonate the thiol group.

-

In a separate flask, dissolve the metal(II) salt in methanol.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

The reaction mixture is stirred at room temperature or gently heated for several hours.

-

The formation of a precipitate may indicate the formation of the complex.

-

The solid product is collected by filtration, washed with cold methanol, and dried under vacuum.

Proposed Characterization Methods

| Technique | Purpose | Expected Observations |

| FT-IR Spectroscopy | To identify the coordination of the thiol group. | Disappearance of the S-H stretching vibration (around 2550-2600 cm⁻¹) upon coordination to the metal center. |

| ¹H and ¹³C NMR Spectroscopy | To confirm the structure of the ligand and its complexes (for diamagnetic complexes). | Shifts in the signals of the protons and carbons near the sulfur atom upon coordination. |

| UV-Vis Spectroscopy | To study the electronic transitions and geometry of the complexes. | Appearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions. |

| Mass Spectrometry | To determine the molecular weight and formula of the complexes. | A molecular ion peak corresponding to the expected mass of the complex. |

| X-ray Crystallography | To determine the precise three-dimensional structure of the complexes. | Provides detailed information on bond lengths, bond angles, and coordination geometry. |

| Elemental Analysis | To determine the elemental composition of the complexes. | The experimental percentages of C, H, N, and S should match the calculated values for the proposed formula. |

Potential Applications in Drug Development

Given the extensive biological activities of benzofuran derivatives, metal complexes of benzofuran-2-ylmethanethiol are hypothesized to have significant therapeutic potential.

Anticancer Agents

Many benzofuran derivatives exhibit potent anticancer activity.[6][8] The coordination of a metal ion could enhance this activity through various mechanisms, such as:

-

Targeted Drug Delivery: The complex may facilitate the transport of the active benzofuran moiety into cancer cells.

-

Redox Activity: The metal center could participate in redox cycling, generating reactive oxygen species (ROS) that induce cancer cell death.

-

DNA Intercalation: The planar benzofuran ring could intercalate with DNA, while the metal center coordinates to DNA bases, leading to DNA damage.

Antimicrobial and Antifungal Agents

Benzofuran compounds are known for their broad-spectrum antimicrobial and antifungal properties.[2][8] Metal complexes can exhibit enhanced antimicrobial activity compared to the free ligand due to:

-

Increased Lipophilicity: Chelation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

-

Inhibition of Essential Enzymes: The metal complex may bind to and inhibit the function of essential microbial enzymes.

Visualizations

Experimental Workflow

Caption: Proposed workflow for the synthesis and characterization of metal complexes.

Hypothetical Signaling Pathway

Caption: Hypothetical mechanism of anticancer action for a benzofuran-metal complex.

Disclaimer: The protocols and applications described herein are hypothetical and based on the chemical literature of related compounds. Experimental work is required to validate these propositions. Researchers should adhere to all laboratory safety guidelines when handling the chemicals mentioned.

References

- 1. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for In Vitro Evaluation of Benzofuran Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on published research on various benzofuran derivatives. While no specific data for Benzofuran-2-ylmethanethiol was found, these protocols are standard for evaluating the biological activity of this class of compounds and can be adapted for the specific molecule of interest.

Introduction